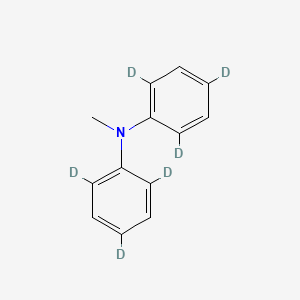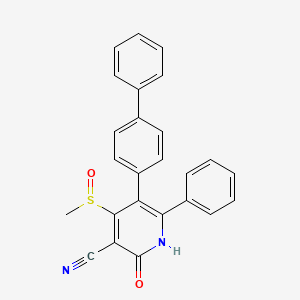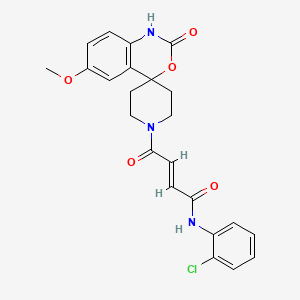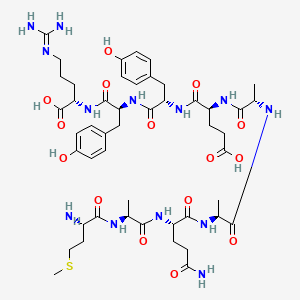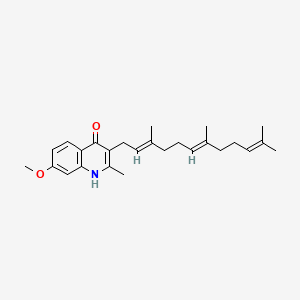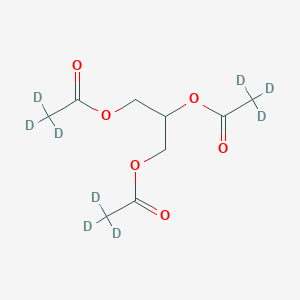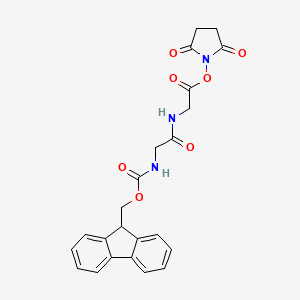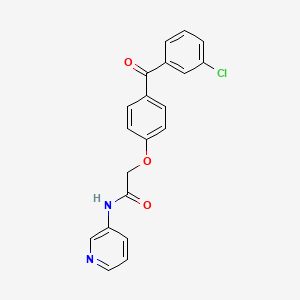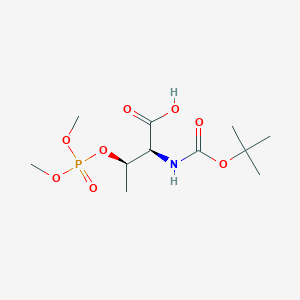
Boc-Thr(PO3Me2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Thr(PO3Me2)-OH, also known as N-tert-Butoxycarbonyl-O,O-dimethyl-L-threonine phosphate, is a phosphorylated amino acid derivative. It is commonly used in peptide synthesis and biochemical research due to its unique properties, including its ability to introduce a phosphate group into peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr(PO3Me2)-OH typically involves the protection of the amino group of threonine with a tert-butoxycarbonyl (Boc) group, followed by the phosphorylation of the hydroxyl group with dimethyl phosphate. The reaction conditions often include the use of strong acids or bases to facilitate the protection and phosphorylation steps. For example, trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while phosphorylating agents like dimethyl phosphorochloridate are used for the phosphorylation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions
Boc-Thr(PO3Me2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Phosphorylation: Dimethyl phosphorochloridate is used as a phosphorylating agent.
Major Products Formed
The major products formed from these reactions include phosphorylated peptides and proteins, which are valuable in biochemical research and drug development .
科学的研究の応用
Boc-Thr(PO3Me2)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphorylated peptides and proteins, which are important for studying protein phosphorylation and signal transduction pathways.
Biology: Helps in the study of protein-protein interactions and enzyme activities.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of biochemical reagents and diagnostic tools
作用機序
The mechanism of action of Boc-Thr(PO3Me2)-OH involves the introduction of a phosphate group into peptides and proteins. This phosphorylation can alter the activity, stability, and interactions of the target proteins. The molecular targets include serine/threonine kinases and phosphatases, which play crucial roles in cellular signaling pathways .
類似化合物との比較
Similar Compounds
Boc-Tyr-OMe: N-tert-Butoxycarbonyl-L-tyrosine methyl ester.
Boc-Thr-OMe: Methyl (tert-butoxycarbonyl)-L-threoninate
Uniqueness
Boc-Thr(PO3Me2)-OH is unique due to its phosphorylated threonine residue, which is not commonly found in other Boc-protected amino acids. This unique feature makes it particularly valuable for studying phosphorylation-related processes and developing phosphorylated peptides .
特性
分子式 |
C11H22NO8P |
|---|---|
分子量 |
327.27 g/mol |
IUPAC名 |
(2S,3R)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H22NO8P/c1-7(20-21(16,17-5)18-6)8(9(13)14)12-10(15)19-11(2,3)4/h7-8H,1-6H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChIキー |
JUSXWTSHOQYBSD-SFYZADRCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
正規SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


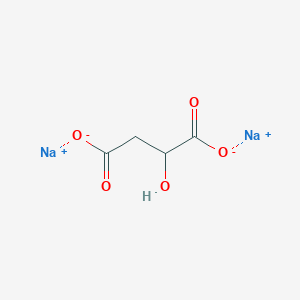
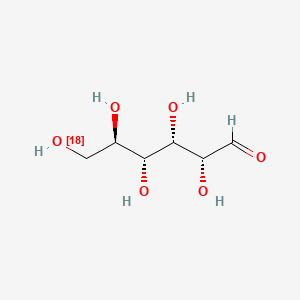
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
